4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene, also known as BODIPY FL, is a popular fluorescent dye widely used in various scientific research applications due to its unique properties. These properties include:
These combined properties make BODIPY FL a versatile tool for researchers in various scientific disciplines.
BODIPY FL finds extensive use in cellular imaging due to its ability to label specific cellular components. Researchers can conjugate BODIPY FL with biomolecules like antibodies or peptides, enabling them to target and visualize specific organelles, proteins, or other cellular structures within living cells []. The high brightness and photostability of BODIPY FL allow for clear and long-term observation of these labeled cellular components, facilitating the study of various cellular processes.
4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene, commonly referred to as BODIPY 505/515, is a member of the boron-dipyrromethene (BODIPY) family. It features a unique structure that includes two fluorine atoms and a phenyl group attached to a boron center, contributing to its distinct optical properties. The molecular formula is with a molecular weight of approximately 324.2 g/mol . This compound exhibits remarkable fluorescence characteristics, making it valuable in various applications such as biological imaging and as a fluorescent probe.
These reactions are crucial for its applications in sensing and imaging technologies.
Research indicates that 4,4-difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene demonstrates low toxicity while retaining high photostability and brightness. Its ability to stain neutral lipids makes it a useful tool in biological studies, particularly in lipid metabolism and cellular imaging . Additionally, it has been explored for use as a tracer in various biological assays due to its favorable spectral properties.
The synthesis of 4,4-difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene typically involves:
These methods allow for the efficient production of this compound with consistent quality.
The unique properties of 4,4-difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene lend themselves to various applications:
Studies on the interactions of 4,4-difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene with biological systems have shown that it can effectively bind to lipid membranes and proteins. Its fluorescence can be modulated by environmental factors such as pH and ion concentration. These interactions are critical for its role as a fluorescent probe in live-cell imaging and other dynamic biological assays.
Several compounds share structural similarities with 4,4-difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2,6-Diethyl-8-phenyl-1,3,5,7-tetramethyl-BODIPY | Ethyl groups instead of methyl | Enhanced solubility |
4-Bromo-BODIPY | Bromine substituent | Altered electronic properties |
1-Methyl-BODIPY | Methyl group substitution | Different spectral characteristics |
Irritant